5,6-Bis((trimethylsilyl)oxy)-1H-indole
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Overview
Description
5,6-Bis((trimethylsilyl)oxy)-1H-indole is a synthetic organic compound characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 5 and 6 positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis((trimethylsilyl)oxy)-1H-indole typically involves the silylation of 5,6-dihydroxyindole. The reaction is carried out using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis((trimethylsilyl)oxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroindole derivatives
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
5,6-Bis((trimethylsilyl)oxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5,6-Bis((trimethylsilyl)oxy)-1H-indole involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The indole ring can interact with proteins, enzymes, and receptors, potentially modulating their activity. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: The parent compound without the trimethylsilyl groups.
5,6-Dimethoxyindole: Similar structure with methoxy groups instead of trimethylsilyl groups.
5,6-Dichloroindole: Indole with chlorine atoms at the 5 and 6 positions.
Uniqueness
5,6-Bis((trimethylsilyl)oxy)-1H-indole is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and lipophilicity. These features can enhance its utility in organic synthesis and potential biological applications compared to its non-silylated counterparts.
Properties
Molecular Formula |
C14H23NO2Si2 |
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Molecular Weight |
293.51 g/mol |
IUPAC Name |
trimethyl-[(5-trimethylsilyloxy-1H-indol-6-yl)oxy]silane |
InChI |
InChI=1S/C14H23NO2Si2/c1-18(2,3)16-13-9-11-7-8-15-12(11)10-14(13)17-19(4,5)6/h7-10,15H,1-6H3 |
InChI Key |
YQQFWHXOWCVOEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O[Si](C)(C)C |
Origin of Product |
United States |
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